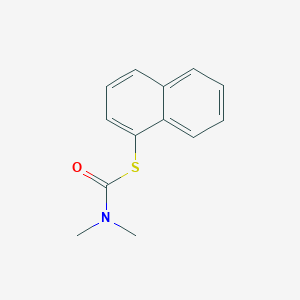

S-Naphthalen-1-yl dimethylcarbamothioate

Description

Properties

IUPAC Name |

S-naphthalen-1-yl N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-14(2)13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWXQMLMNCVHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589946 | |

| Record name | S-Naphthalen-1-yl dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65902-13-8 | |

| Record name | S-Naphthalen-1-yl dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Naphthalen 1 Yl Dimethylcarbamothioate and Its Analogues

Thermal Newman-Kwart Rearrangement (NKR) Protocols for S-Naphthalen-1-yl Dimethylcarbamothioate Synthesis

The thermal Newman-Kwart Rearrangement is the traditional method for converting O-aryl thiocarbamates to their S-aryl isomers. jk-sci.com The reaction is driven by the thermodynamic stability of the C=O bond formed at the expense of a C=S bond. organic-chemistry.org Kinetic studies have confirmed that the mechanism is an intramolecular aromatic nucleophilic substitution, proceeding through a four-membered cyclic transition state. organic-chemistry.orgwikipedia.org

A significant characteristic of the thermal NKR is the requirement for high temperatures, often ranging from 200 to 300°C. wikipedia.orgorganic-chemistry.org These elevated temperatures are necessary to overcome the high activation energy barrier of the rearrangement. wikipedia.org For certain substrates, such as naphthalene-based systems, temperatures as high as 320°C have been employed in solventless conditions to achieve the desired transformation. researchgate.net

The choice of solvent is critical for the success of the thermal NKR, especially for substrates that may decompose upon prolonged heating. organic-chemistry.org Ideal solvents must be high-boiling and are typically polar to stabilize the zwitterionic intermediate. organic-chemistry.org The use of polar solvents can significantly enhance reaction yields. For instance, a reaction that yields only 10% of the product in a nonpolar solvent like xylene can see yields increase to as much as 80% in a polar solvent like formic acid. organic-chemistry.org Other commonly used high-boiling polar solvents include N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), and diphenyl ether. organic-chemistry.orgjk-sci.com Microwave-assisted procedures using these thermally stable solvents can also accelerate the reaction by enabling rapid achievement of the target temperature. organic-chemistry.orgrsc.org

Table 1: Common Solvent Systems for Thermal Newman-Kwart Rearrangement

| Solvent | Boiling Point | Polarity | Notes |

|---|

The substrate's electronic and steric properties significantly influence the rate and feasibility of the thermal NKR. organic-chemistry.org The reaction is generally favored by the presence of electron-withdrawing groups (EWGs) at the ortho- and para-positions of the aryl ring. organic-chemistry.orgjk-sci.comresearchgate.net These groups facilitate the nucleophilic attack of the sulfur atom by lowering the electron density on the aromatic ring and stabilizing the resulting negative charge in the transition state. organic-chemistry.org

Conversely, electron-donating groups (EDGs) on the aryl ring disfavor the reaction, necessitating harsher conditions. researchgate.net The naphthalene (B1677914) ring system, being relatively electron-rich, would be considered a more challenging substrate for thermal NKR compared to electron-deficient phenyl systems.

Steric hindrance also plays a crucial role. acs.org Small substituents in the ortho position can be beneficial, as they restrict the rotation around the Ar-O bond, leading to a favorable decrease in entropy upon forming the transition state. organic-chemistry.org However, bulky ortho-substituents, such as tert-butyl groups, can dramatically decrease the reaction rate due to steric compression, which overwhelms the positive entropic effect. organic-chemistry.orgacs.org This limitation can lead to side reactions or substrate decomposition under the drastic conditions required. organic-chemistry.orgacs.org

Table 2: Influence of Aryl Substituents on Thermal NKR

| Substituent Type | Position | Effect on Rate | Reason |

|---|

Catalytic Newman-Kwart Rearrangement Approaches

The harsh conditions required for the thermal NKR limit its applicability with thermally sensitive substrates and pose safety risks. organic-chemistry.org To mitigate these issues, catalytic methods have been developed, most notably those utilizing palladium catalysts. organic-chemistry.orgchem-station.com

The development of a palladium-catalyzed NKR has been a significant advancement, allowing the rearrangement to proceed smoothly at much lower temperatures. organic-chemistry.orgresearchgate.net Research has demonstrated that catalysts such as palladium bis(tri-tert-butylphosphine) ([Pd(tBu₃P)₂]) can effectively facilitate the conversion of O-aryl thiocarbamates to their S-aryl counterparts at temperatures around 100°C, a substantial reduction from the 200-300°C required thermally. wikipedia.orgorganic-chemistry.org This milder approach expands the reaction's scope to include substrates with sensitive functional groups that would not withstand traditional NKR conditions. organic-chemistry.org For substrates with strong electron-withdrawing groups, the palladium-catalyzed reaction can even proceed at temperatures as low as 21°C. organic-chemistry.org

The choice of ligand is paramount for an effective palladium-catalyzed NKR. The success of the [Pd(tBu₃P)₂] system is largely attributed to the steric bulk of the tri-tert-butylphosphine (B79228) ligand. organic-chemistry.org This bulk is believed to facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. organic-chemistry.org While bulky, electron-rich phosphine (B1218219) ligands are generally effective, catalyst efficiency can be highly substrate-dependent. For particularly hindered substrates, common biaryl phosphine ligands such as RuPhos, XPhos, and BrettPhos have proven to be inefficient, with the major byproduct often being the reduced arene resulting from β-hydride elimination. mit.edu In such challenging cases, careful selection and optimization of the ligand are necessary to suppress side reactions and favor the desired C-S bond formation. mit.edu The properties of the ligand directly influence the electronic and steric environment of the palladium center, which in turn dictates the selectivity and rate of the catalytic process. researchgate.netrsc.org

While the thermal NKR is a strictly intramolecular process, mechanistic studies on the palladium-catalyzed version have revealed a more complex pathway. wikipedia.orgorganic-chemistry.org Kinetic, isotopic labeling, and computational studies suggest that the reaction does not proceed via a simple intramolecular rearrangement around the metal center. kuleuven.be Instead, the proposed mechanism involves a five-centered oxidative addition of the Ar-O bond to the palladium(0) complex. organic-chemistry.orgresearchgate.net Crucially, this is followed by an intermolecular exchange of the aryl and thiocarbamate moieties. organic-chemistry.orgkuleuven.be This exchange is thought to occur through the dimerization of the catalyst's resting state, leading to a scrambling of the components before the final reductive elimination step that yields the S-aryl thiocarbamate product and regenerates the palladium(0) catalyst. organic-chemistry.orgresearchgate.net

Photoredox-Catalyzed NKR Strategies

The limitations of the high-temperature thermal Newman-Kwart rearrangement have been significantly addressed by the development of photoredox-catalyzed strategies. jk-sci.com These methods enable the rearrangement of O-aryl carbamothioates to their S-aryl counterparts at ambient temperatures, thereby preventing substrate decomposition and broadening the functional group tolerance. wikipedia.orgnih.gov This transformation is typically facilitated by commercially available organic single-electron photooxidants, such as triarylpyrylium salts, under irradiation with visible light, often from blue LEDs. organic-chemistry.org

The underlying mechanism of the photoredox-catalyzed NKR involves a single-electron oxidation of the O-aryl carbamothioate substrate. organic-chemistry.org This oxidation generates a sulfur-centered radical cation, which dramatically lowers the activation barrier for the subsequent intramolecular nucleophilic attack of the sulfur atom onto the ipso-carbon of the aromatic ring. organic-chemistry.org This process offers a complementary reactivity profile to the traditional thermal method, showing particular efficacy for electron-rich aromatic systems. organic-chemistry.org Optimization studies have identified acetonitrile (B52724) as a suitable solvent, and it has been observed that dilute reaction conditions can accelerate the rearrangement. organic-chemistry.org The methodology is robust and scalable, as demonstrated by its successful implementation in a flow reactor for large-scale synthesis. organic-chemistry.org

| Catalyst System | Conditions | Substrate Scope | Key Feature |

| Organic Photooxidant (e.g., Triarylpyrylium salt) | Blue LED irradiation, Ambient temperature, Acetonitrile | Effective for electron-rich O-aryl carbamothioates | Avoids high temperatures, preventing decomposition nih.govorganic-chemistry.org |

Electrocatalytic NKR Methodologies

An alternative room-temperature approach to the Newman-Kwart rearrangement is offered by electrocatalysis. nih.gov This methodology facilitates the conversion of O-aryl thiocarbamates to S-aryl thiocarbamates using only a catalytic amount of electric charge, thus avoiding the need for chemical oxidants or high thermal energy. nih.gov The reaction can be performed using simple electrochemical equipment, such as an undivided cell under galvanostatic conditions. nih.gov

A significant advantage of the electrocatalytic method is its adaptability to modern chemical manufacturing processes. When conducted in a microflow reactor, the rearrangement can proceed to near-quantitative yields, remarkably without the need for a supporting electrolyte. nih.gov This enhances the process's efficiency and sustainability by simplifying purification. The electrocatalytic approach, like photoredox catalysis, operates via a single-electron oxidation mechanism, making it particularly suitable for substrates that are amenable to oxidative conditions. nih.gov

| Method | Equipment | Conditions | Advantage |

| Electrocatalysis | Undivided cell, Galvanostatic conditions | Room temperature, Catalytic electric charge | Avoids chemical oxidants and high heat nih.gov |

| Microflow Electrocatalysis | Microflow reactor | Room temperature | Near-quantitative yields without supporting electrolyte nih.gov |

Oxidative Newman-Kwart Rearrangement Strategies

Oxidative strategies for the Newman-Kwart rearrangement represent a paradigm shift from the classical thermal reaction. By employing a single-electron oxidant, the reaction can proceed at room temperature, fundamentally inverting the electronic requirements of the substrate. kiku.dknih.gov Whereas the thermal NKR is favored for electron-poor aromatic systems, the oxidative variant is highly effective for electron-rich aromatics. kiku.dk This is because the mechanism transitions from a nucleophilic aromatic substitution to a process more akin to an electrophilic aromatic substitution. The reaction is initiated by the oxidation of the O-thiocarbamate to a radical cation, which then undergoes an intramolecular rearrangement. kiku.dk

Cerium Ammonium (B1175870) Nitrate (B79036) (CAN)-Mediated Oxidative NKR

Cerium (IV) ammonium nitrate (CAN) has emerged as a simple, inexpensive, and highly effective single-electron oxidant for mediating the Newman-Kwart rearrangement at room temperature. kiku.dknih.gov This method provides clean and often quantitative conversion of electron-rich O-aryl carbamothioates to their S-aryl isomers. kiku.dk The reaction involving S-(naphthalene-1-yl) dimethylcarbamothioate, for instance, proceeds in high yield under these conditions. kiku.dk

Computational studies support a mechanism where the O-thiocarbamate is first oxidized by CAN to form a radical cation on the sulfur atom. kiku.dk This is followed by a nucleophilic attack by the ipso-carbon of the electron-rich aromatic ring onto the electron-deficient sulfur, leading to the rearranged product. kiku.dk This oxidative approach has proven to be scalable, with successful reactions conducted on multigram scales yielding analytically pure products. kiku.dk

Solvent Effects in CAN-Mediated Reactions

The choice of solvent plays a critical role in the success of the CAN-mediated oxidative NKR. kiku.dk Initial investigations in acetonitrile showed only modest conversion. kiku.dk A survey of other polar solvents revealed a significant dependency of the reaction outcome on the solvent medium. Dimethylformamide (DMF) provided a low conversion to the desired S-aryl product with no byproducts observed. kiku.dk In stark contrast, dimethyl sulfoxide (B87167) (DMSO) was found to be the ideal solvent, leading to a quantitative formation of the rearranged product. kiku.dk The reaction was also found to be sensitive to the substrate concentration. kiku.dk

| Oxidant | Solvent | Conversion of p-methoxy-O-aryl thiocarbamate |

| CAN | Acetonitrile | Modest |

| CAN | DMF | 17% |

| CAN | DMSO | Quantitative |

| DDQ | DMSO | No formation |

| PIDA | DMSO | No formation |

| PIFA | DMSO | No formation |

Table based on findings from Pittelkow, M. et al. for the rearrangement of a model substrate. kiku.dk

Substrate Electron Density Influence on Oxidative NKR

The electronic properties of the aryl substrate are a determining factor in the efficiency of the oxidative Newman-Kwart rearrangement. The reaction proceeds smoothly only when the aromatic ring is substituted with electron-donating groups, which are necessary to stabilize the positive charge that develops on the ring during the rearrangement of the radical cation intermediate. kiku.dk

This requirement is highlighted by the differential reactivity of naphthalenyl isomers. S-(naphthalene-1-yl) dimethylcarbamothioate can be synthesized in high yield via the oxidative NKR, whereas the corresponding 2-naphthalenyl derivative is not prone to rearrangement under the same conditions. kiku.dk This is attributed to the higher electron density at the 1-position of the naphthalene ring compared to the 2-position, which facilitates the crucial ipso-carbon attack. kiku.dk The substituent must be in direct electronic communication (i.e., in the ortho or para position) with the ipso-carbon to effectively lower the reaction barrier. kiku.dk Substrates with inductively electron-donating groups, such as a p-methyl group, or electron-withdrawing aryl halides show no conversion, underscoring the necessity of a resonance-donating substituent. kiku.dk

Iron(II)/Persulfate-Mediated Oxidative NKR

While CAN is a well-documented oxidant for the oxidative NKR, research into other single-electron transfer systems continues. The use of an iron(II)/persulfate system is a known method for generating radicals for various organic transformations. However, specific, detailed research findings on its application as a direct mediator for the oxidative Newman-Kwart rearrangement of this compound were not prominently available in the reviewed literature. The principle relies on the generation of sulfate (B86663) radicals via the reaction of Fe(II) with persulfate, which could potentially act as the single-electron oxidant to initiate the rearrangement cascade in a manner analogous to CAN or photoredox catalysis. Further investigation would be required to establish its efficacy and optimize conditions for this specific transformation.

Alternative C-S Bond Formation Strategies Yielding this compound Precursors

Beyond direct C–S bond formation to yield the final product, several strategies focus on the synthesis of key precursors, which can then be converted to this compound.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C–S bonds. One effective strategy involves the coupling of aryl O-triflates with thiols. Aryl triflates, which can be readily prepared from the corresponding phenols (in this case, 1-naphthol), are excellent electrophilic partners in these reactions.

The general reaction involves the coupling of an aryl triflate with a thiol in the presence of a palladium catalyst, a suitable ligand, and a base. A variety of palladium catalysts and ligands have been shown to be effective for this transformation. nih.gov For example, a system using Pd(OAc)2 with a Xantphos ligand has been successfully employed for the coupling of aryl triflates with indium tri(organothiolate) reagents. organic-chemistry.org This methodology tolerates a wide range of functional groups and can deliver the desired aryl thioether in excellent yields. organic-chemistry.org Another study highlights a palladium-catalyzed coupling of aryl triflates with sodium thiosulfate, which can subsequently be reduced to the corresponding aryl thiol. lookchem.com This two-step process provides an alternative route to the key thiol intermediate.

This approach offers a versatile route to precursors of this compound by first forming the aryl thioether, which can then be further functionalized.

An important alternative synthetic route involves the initial formation of an O-aryl thiocarbamate precursor, which can then undergo a rearrangement to the desired S-aryl isomer. This is typically achieved through the carbamoylation of a naphthol. The resulting O-naphthalen-1-yl dimethylcarbamothioate can then be subjected to a Newman-Kwart rearrangement to yield this compound. This rearrangement typically requires high temperatures, although palladium catalysis has been shown to significantly lower the required reaction temperature. organic-chemistry.orgnih.gov

The synthesis of O-aryl thiocarbamates in solution is a well-established method. wikipedia.org Typically, this involves the reaction of a phenol (B47542) (1-naphthol) with a thiocarbamoyl chloride, such as dimethylthiocarbamoyl chloride, in the presence of a base. The base is necessary to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of the thiocarbamoyl chloride. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or stronger bases like sodium hydride, depending on the acidity of the phenol. The reaction is typically carried out in an inert solvent.

Recent developments have focused on more environmentally benign methods. For instance, a method for synthesizing O-aryl carbamates and S-aryl thiocarbamates from phenols, amines, and carbon dioxide has been developed using a peptide coupling reagent. helsinki.fi While this specific method focuses on primary amines, it highlights the ongoing efforts to develop milder and more sustainable solution-phase syntheses.

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-based synthesis. beilstein-journals.org Ball milling, a common mechanochemical technique, involves the grinding of reactants together in a mill with grinding media (balls). This solvent-free or low-solvent approach can lead to faster reaction times, higher yields, and reduced waste. nih.gov

The application of ball milling to the synthesis of O-aryl thiocarbamates offers several advantages. By eliminating the need for bulk solvents, it aligns with the principles of green chemistry. beilstein-journals.org The high energy input from the milling process can facilitate reactions that may be sluggish in solution. While specific examples of the mechanochemical synthesis of O-naphthalen-1-yl dimethylcarbamothioate are not detailed in the provided search results, the general applicability of ball milling for a wide range of organic transformations, including C-N and C-S bond formation, suggests its potential for this synthesis. cardiff.ac.uk The development of continuous mechanochemical processes, such as reactive extrusion, further enhances the industrial applicability of this technology. youtube.com

The following table compares the key features of solution-phase and mechanochemical approaches for the synthesis of O-aryl thiocarbamate precursors.

| Feature | Solution-Phase Synthesis | Mechanochemical Approach (Ball Milling) |

| Solvent Use | Requires bulk solvents | Solvent-free or minimal solvent beilstein-journals.org |

| Reaction Time | Can be lengthy | Often significantly reduced nih.gov |

| Energy Input | Typically thermal energy | Mechanical energy beilstein-journals.org |

| Waste Generation | Generates solvent waste | Reduced waste nih.gov |

| Scalability | Well-established for large scale | Scalability can be a challenge but is improving with technologies like reactive extrusion youtube.com |

Elucidation of Reaction Mechanisms and Kinetics in S Naphthalen 1 Yl Dimethylcarbamothioate Formation

Mechanistic Pathways of the Newman-Kwart Rearrangement

The mechanism of the Newman-Kwart rearrangement has been a subject of detailed investigation, with distinct pathways identified for the thermal and oxidative variants of the reaction. The thermal process is generally understood as an intramolecular nucleophilic aromatic substitution, whereas the oxidative method proceeds through radical intermediates. organic-chemistry.orgkiku.dk

The mechanism of the thermal Newman-Kwart rearrangement is a topic of ongoing discussion, centering on whether the reaction proceeds in a single, coordinated step (concerted) or through multiple steps involving discrete intermediates (stepwise). wikipedia.orgrsc.orgpsiberg.comquora.com

A concerted reaction is defined as a process where all bond-breaking and bond-forming events occur simultaneously within a single transition state. psiberg.comquora.com In contrast, a stepwise reaction involves the formation of one or more reactive intermediates, with each step having its own transition state. psiberg.com

Historically, the thermal NKR has been widely considered a concerted process. wikipedia.org This view is supported by kinetic studies showing first-order kinetics, which is characteristic of intramolecular reactions, and a large negative entropy of activation. organic-chemistry.org Computational analyses have also indicated a concerted thermal pathway. acs.org The driving force for this rearrangement is the significant thermodynamic advantage gained by converting a carbon-sulfur double bond (C=S) into a more stable carbon-oxygen double bond (C=O). organic-chemistry.orgchem-station.com

However, some recent theoretical studies have challenged this long-held consensus. rsc.org Detailed analysis of the topological evolution of electron density along the reaction coordinate has suggested that the flow of electrons is not cyclic and unidirectional, which points towards a non-concerted mechanism. rsc.org These studies propose a sequence of chemical events, including the formation of a pseudoradical center on the ipso-carbon and the heterolytic rupture of the C–O bond, which implies a more complex, stepwise character. rsc.org Despite these findings, the concerted model remains the generally accepted mechanism for the thermal NKR. wikipedia.orgjk-sci.com

Central to the mechanism of the thermal Newman-Kwart rearrangement is the structure of its transition state. It is generally accepted that the reaction proceeds through a high-energy, four-membered cyclic transition state. wikipedia.orgjk-sci.comkiku.dk This spirocyclic structure results from the nucleophilic attack of the thiocarbamate's sulfur atom on the ipso-carbon of the aromatic ring. researchgate.netrsc.org

Computational analysis suggests that this is a true transition state rather than a stable intermediate. researchgate.net The formation of this constrained four-membered ring explains the high activation energy (typically 30 to 40 kcal/mol) and the correspondingly high temperatures (200 to 300 °C) required for the reaction to proceed at a practical rate. wikipedia.org The transition state possesses a zwitterionic character, with a negative charge delocalized on the aromatic ring and a positive charge stabilized by the N,N-dialkyl group. rsc.org This charge separation explains the observed solvent effects and the acceleration of the reaction by electron-withdrawing substituents on the aryl ring, as these groups can stabilize the developing negative charge. jk-sci.comorganic-chemistry.orgrsc.org

An alternative pathway for the Newman-Kwart rearrangement can be accessed under oxidative conditions, allowing the reaction to proceed at room temperature. kiku.dknih.gov This oxidative NKR operates via a radical mechanism that is mechanistically distinct from the high-temperature thermal rearrangement. kiku.dkresearchgate.net This method is particularly effective for electron-rich aromatic substrates, which are often poor candidates for the thermal NKR. kiku.dknih.gov The mechanism is more akin to an electrophilic aromatic substitution, in contrast to the nucleophilic character of the thermal pathway. kiku.dkacs.org

The key step in the oxidative NKR is the initial oxidation of the O-aryl thiocarbamate to a radical cation intermediate. kiku.dknih.govresearchgate.net Spectroscopic and kinetic analyses, combined with computational studies, have shown that this reactive intermediate is a thione cation radical which possesses significant thiyl radical character. researchgate.netacs.org The formation of this radical cation is the entry point into a catalytic cycle that facilitates the aryl migration under significantly milder conditions than the thermal counterpart. researchgate.netacs.org Quantum chemical studies indicate that upon formation of the radical cation, the subsequent rearrangement barrier is substantially lower than that of the neutral thermal process. acs.orgosti.gov

The generation of the crucial radical cation intermediate is achieved through a single electron oxidation (SEO) process. kiku.dk This can be accomplished using chemical oxidants or through photoredox catalysis. kiku.dkacs.org A common and efficient chemical oxidant for this purpose is cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). kiku.dknih.govresearchgate.net In this process, the O-thiocarbamate is oxidized by CAN to its radical cation, which then undergoes the rearrangement. kiku.dk

Alternatively, photoredox catalysis provides a powerful method for initiating the NKR at ambient temperatures. chem-station.comacs.org In this approach, a photocatalyst, upon excitation by light, becomes a potent single-electron oxidant capable of oxidizing the thiocarbamate substrate to its radical cation, thereby initiating the rearrangement process. acs.org

Radical Mechanism in Oxidative NKR

Kinetic Studies and Reaction Rate Determinations

Kinetic studies have been instrumental in understanding the mechanism of the Newman-Kwart rearrangement. organic-chemistry.org The thermal reaction is generally considered to be a unimolecular, first-order process, consistent with an intramolecular rearrangement. organic-chemistry.orgacs.org However, some reports using microwave heating suggested a more complex kinetic profile with a mixed first- and second-order dependence at high substrate concentrations. acs.org Subsequent re-evaluation of these findings demonstrated that this observation was likely an artifact of oscillatory reaction overheating under microwave conditions, and that the reaction follows near-perfect first-order kinetics over a wide range of concentrations. acs.orgnih.gov

The reaction rate is highly sensitive to the electronic nature of the substituents on the aryl ring. acs.org For the thermal reaction, electron-withdrawing groups in the ortho or para positions significantly accelerate the rearrangement by stabilizing the negative charge that develops on the aromatic ring in the transition state. jk-sci.comorganic-chemistry.org Conversely, the oxidative, radical-cation-mediated NKR shows an inverted selectivity, where electron-donating groups accelerate the reaction. kiku.dkresearchgate.net The rate also shows a modest dependence on the solvent used. acs.org

Below are tables summarizing kinetic data from experimental studies on the Newman-Kwart rearrangement of N,N-dimethyl O-arylthiocarbamate.

| Temperature (°C) | Solvent | Rate Constant (k, s-1) | Reference |

|---|---|---|---|

| 200.5 | Diphenyl Ether | 5.92 x 10-6 | rsc.org |

| 232.3 | Diphenyl Ether (0.3 M) | 8.0 x 10-5 | rsc.org |

| 258.2 | Diphenyl Ether (0.3 M) | 5.70 x 10-4 | rsc.org |

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Enthalpy (ΔH‡) | 39.5 ± 1.5 kcal mol-1 | 232.3 °C in Diphenyl Ether | rsc.org |

| Activation Entropy (ΔS‡) | -0.4 ± 2.5 cal mol-1 K-1 | 232.3 °C in Diphenyl Ether | rsc.org |

Computational studies have also provided valuable kinetic insights. The Arrhenius equation derived from CBS-QB3 calculations for the reaction in diphenyl ether is given as:

This equation allows for the estimation of the rate constant at different temperatures, further enhancing the predictive understanding of the reaction's kinetics. rsc.orgrsc.org

Substituent Effects on Rearrangement Efficiency and Selectivity

Electron-donating groups (EDGs) on the naphthalene (B1677914) ring generally enhance the rate and efficiency of the thia-Fries rearrangement. By increasing the electron density of the aromatic system, EDGs activate the ring towards electrophilic attack by the carbamoyl (B1232498) group. This activation effect stems from the ability of EDGs to stabilize the positively charged sigma complex formed during the migration.

Groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) are effective activators. When positioned appropriately on the naphthalene ring, they can participate in resonance or inductive effects that delocalize the positive charge of the reaction intermediate. For instance, a methoxy group at the 4-position of the naphthalene ring would strongly activate the ring, leading to a higher yield of the rearranged product compared to the unsubstituted S-Naphthalen-1-yl dimethylcarbamothioate. The lone pairs on the oxygen atom can be directly involved in resonance stabilization of the intermediate formed during ortho and para attack.

The table below illustrates the hypothetical effect of common electron-donating groups on the yield of the thia-Fries rearrangement, based on established principles of electrophilic aromatic substitution.

| Substituent on Naphthalene Ring | Position | Activating Effect | Predicted Rearrangement Efficiency |

| None | - | Baseline | Moderate |

| -CH₃ (Methyl) | 4 | Weakly Activating | Moderate-High |

| -OCH₃ (Methoxy) | 4 | Strongly Activating | High |

| -N(CH₃)₂ (Dimethylamino) | 4 | Very Strongly Activating | Very High |

Note: This table is generated based on theoretical principles of substituent effects in electrophilic aromatic substitution, as direct experimental data for this specific compound is not widely available.

Steric hindrance plays a critical role in determining the outcome of the rearrangement, particularly affecting the ratio of ortho to para products. The dimethylcarbamoyl group is sterically demanding. In the case of this compound, migration to the C2 position (ortho) is sterically more hindered than migration to the C4 position (para).

Furthermore, the presence of other substituents on the naphthalene ring can exacerbate these steric clashes. A bulky substituent, such as a tert-butyl group, located at a position adjacent to the potential site of migration will significantly disfavor substitution at that site. For example, a substituent at the 8-position of the naphthalene ring creates significant peri-strain, which can influence the conformation of the starting material and the transition states, potentially hindering attack at the nearby C2 position. The rigidity of the fused ring system in naphthalene derivatives can make these steric effects more pronounced than in simpler benzene (B151609) systems.

The interplay between electronic and steric effects is crucial. While an electron-donating group might electronically favor an ortho position, severe steric hindrance could override this preference, leading to the para product being formed predominantly.

| Substituent | Position | Primary Steric Influence | Predicted Outcome |

| -C(CH₃)₃ | 2 | Blocks ortho migration | Favors para product (C4) |

| -CH₃ | 8 | Peri-strain, may hinder ortho | Increased preference for para |

| None | - | Baseline ortho/para hindrance | Mixture of ortho and para |

Note: This table illustrates expected outcomes based on general principles of steric hindrance in aromatic systems.

Naphthalene is a more complex system than benzene, with multiple non-equivalent positions available for substitution. For this compound, the primary sites for the intramolecular electrophilic attack are the C2 (ortho) and C4 (para) positions on the same ring. The C5 and C7 positions on the adjacent ring are generally not favored in intramolecular rearrangements of this type.

The regioselectivity is a delicate balance of several factors:

Electronic Activation : The inherent reactivity of different positions on the naphthalene ring. The alpha-positions (like C4) are generally more reactive toward electrophiles than the beta-positions (like C2).

Substituent Effects : As discussed, existing substituents direct the incoming electrophile. Activating groups at C4 would further enhance substitution at C2, while groups at C3 would direct to C2 and C4.

Steric Hindrance : Governs the accessibility of the substitution sites.

Reaction Conditions : In the analogous Fries rearrangement, temperature can influence the ortho/para ratio. Lower temperatures often favor the thermodynamically more stable para product, while higher temperatures can favor the kinetically preferred ortho product, which may be stabilized by chelation with the Lewis acid catalyst. rsc.org

For an unsubstituted this compound, the C4 position is electronically favored for electrophilic attack. Combined with the lower steric hindrance compared to the C2 position, the para-rearranged product, 4-(dimethylcarbamoyl)naphthalene-1-thiol, is often the major isomer. However, the presence of directing groups can alter this outcome significantly. For instance, an activating group at C3 would strongly favor the formation of the C2 and C4 isomers, with the precise ratio depending on the balance of steric and electronic factors.

Applications of S Naphthalen 1 Yl Dimethylcarbamothioate As a Synthetic Intermediate

Conversion to Naphthyl Thiols

The primary application of S-Naphthalen-1-yl dimethylcarbamothioate in organic synthesis is as a stable precursor to 1-naphthalenethiol (B1663976). The dimethylcarbamothioate group serves as a protecting group for the thiol, which can be cleaved under specific conditions to liberate the free thiol for further reactions.

The conversion of S-aryl dimethylcarbamothioates to the corresponding aryl thiols is typically achieved through hydrolysis. This deprotection is a crucial step to unmask the thiol functionality, enabling its use in subsequent synthetic transformations. While specific hydrolytic conditions for this compound are not extensively detailed in the literature, the general methodologies for S-aryl dimethylcarbamothioate hydrolysis are well-established and are applicable.

Alkaline hydrolysis is the most common method for the cleavage of the S-aryl dimethylcarbamothioate bond to furnish the thiophenol. This is typically carried out by treating the substrate with a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a protic solvent like ethanol (B145695) or a mixture of water and an organic solvent. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the carbamate (B1207046) moiety.

| Reaction | Reagents | Product |

| Alkaline Hydrolysis | NaOH or KOH in Ethanol/Water | 1-Naphthalenethiol |

Acid-catalyzed hydrolysis is a less common alternative for the deprotection of S-aryl dimethylcarbamothioates. This method typically involves heating the substrate in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous or alcoholic solvent. The acidic conditions facilitate the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

It is important to note that the choice of hydrolytic method can be influenced by the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.

Synthesis of Sulfur-Containing Polyaromatic Heterocycles

Once deprotected, the resulting 1-naphthalenethiol from this compound is a key building block for the synthesis of various sulfur-containing polyaromatic heterocycles. These structures are of interest due to their unique electronic and photophysical properties, as well as their potential biological activities.

The thiaphenalene skeleton is a tricyclic aromatic system containing a sulfur atom, which has been investigated for its applications in materials science. While direct synthesis from this compound is not explicitly documented, the derived 1-naphthalenethiol is a logical precursor. The construction of the thiaphenalene ring system often involves the annulation of a sulfur-containing ring onto the naphthalene (B1677914) framework. For instance, derivatives of 1-naphthalenesulfonyl chloride have been used in radical cyclization reactions with alkynes to construct functionalized thiaphenalene derivatives. This suggests that 1-naphthalenethiol, obtainable from this compound, could be oxidized to the corresponding sulfonyl chloride and utilized in similar synthetic strategies.

1-Thiomansonones are a class of sulfur-containing heterocyclic compounds with a naphthoquinone-like core structure. While the direct involvement of this compound or 1-naphthalenethiol in the synthesis of 1-thiomansonone analogues is not well-documented in the scientific literature, the general reactivity of naphthyl thiols suggests their potential as precursors. The synthesis of such structures would likely involve the reaction of 1-naphthalenethiol with a suitably functionalized quinone or a precursor that would allow for the construction of the sulfur-containing ring. Further research is required to explore this potential application.

Integration into Complex Molecular Architectures

Beyond the synthesis of polyaromatic heterocycles, this compound plays a role as an intermediate in the construction of more complex and functionally rich molecular architectures.

A notable application of a thiocarbamate analogous to this compound is in the synthesis of novel chiral halogen-bond donors. In a multi-step synthesis of a chiral halogen-bond donor with a sp3-hybridized carbon–iodine moiety, a key step involves the Newman-Kwart rearrangement of an O-aryl dimethylcarbamothioate to its S-aryl counterpart.

In this specific synthesis, a binaphthol-derived O-aryl dimethylcarbamothioate undergoes a thermal rearrangement to yield the corresponding S-aryl dimethylcarbamothioate. This rearrangement is a critical transformation that moves the dimethylcarbamoyl group from the oxygen to the sulfur atom, setting the stage for subsequent functionalization. The S-aryl dimethylcarbamothioate is then carried through several steps to ultimately afford the final chiral halogen-bond donor. This example highlights the utility of the S-aryl dimethylcarbamothioate moiety as a stable intermediate in a complex synthetic sequence.

| Intermediate | Key Transformation | Final Product Class |

| Binaphthol-derived O-aryl dimethylcarbamothioate | Newman-Kwart Rearrangement | Chiral Halogen-Bond Donor |

Synthesis of Substituted Hexahelicenes

This compound serves as a key precursor in the synthesis of functionalized hexahelicenes, which are polycyclic aromatic compounds characterized by their helical shape. These molecules are of significant interest due to their unique chiroptical properties.

In a notable synthetic approach, a 3-hydroxyhexahelicene is first prepared through a nonphotochemical route involving a key [2+2+2] cycloisomerization of a methoxy-substituted triyne. nih.gov This 3-hydroxyhexahelicene can then be converted to its corresponding sodium salt. The subsequent reaction of this salt with dimethylthiocarbamoyl chloride yields the O-hexahelicenyl thiocarbamate. acs.org While this proceeds through an oxygen linkage, the related S-linked dimethylthiocarbamate derivative of hexahelicene (B93517) has also been synthesized. Specifically, 3-hexahelicenol was transformed into a series of derivatives, including a 3-SC(O)N(CH₃)₂ substituted hexahelicene. nih.gov This transformation highlights the utility of the dimethylcarbamothioate moiety in introducing sulfur functionality onto the helicene framework.

The synthesis of these substituted hexahelicenes is significant for the development of new materials with tailored optical and electronic properties. The dimethylcarbamothioate group can potentially be further modified, offering a handle for the introduction of other functional groups or for anchoring the helicene unit to surfaces.

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 3-Hydroxyhexahelicene | C₂₆H₁₆O | Initial scaffold for functionalization |

| O-Hexahelicenyl thiocarbamate | C₂₉H₂₁NO₂S | Oxygen-linked thiocarbamate derivative |

| 3-Dimethylthiocarbamate hexahelicene | C₂₉H₂₁NOS | Sulfur-functionalized hexahelicene |

Precursor for Sulfonimide Naphthoquinone Scaffolds

A potential synthetic strategy would involve the initial conversion of this compound to 1-naphthalenethiol. This could be achieved through hydrolysis or reduction of the carbamothioate moiety. The resulting 1-naphthalenethiol could then undergo reactions to construct the naphthoquinone and sulfonimide functionalities. For instance, the thiol could be subjected to oxidation and subsequent reactions to build the quinone ring, followed by the introduction of a sulfonimide group through established synthetic protocols.

This proposed pathway leverages the dimethylcarbamothioate group as a masked thiol, which can be deprotected under appropriate conditions to reveal the reactive thiol functionality necessary for the subsequent construction of the target sulfonimide naphthoquinone scaffold.

Role in Multicomponent Reactions (e.g., Iminocoumarin Synthesis)

The application of this compound in multicomponent reactions (MCRs) for the synthesis of iminocoumarins represents an area of synthetic potential. Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product.

A hypothetical multicomponent reaction for iminocoumarin synthesis could involve the in-situ generation of 1-naphthalenethiol from this compound. This thiol could then participate in a reaction with a suitable salicylaldehyde (B1680747) derivative and an isocyanide. The reaction would likely proceed through the formation of a thioimidate intermediate, which would then undergo intramolecular cyclization to furnish the iminocoumarin scaffold.

The feasibility of this approach would depend on the compatibility of the reaction conditions required for the multicomponent reaction with the conditions needed for the cleavage of the dimethylcarbamothioate group. Should a one-pot procedure be viable, it would offer an efficient and atom-economical route to novel iminocoumarin derivatives bearing a naphthalene substituent.

| Compound Name |

|---|

| This compound |

| 3-Hydroxyhexahelicene |

| Dimethylthiocarbamoyl chloride |

| O-Hexahelicenyl thiocarbamate |

| 3-Dimethylthiocarbamate hexahelicene |

| 1-Naphthalenethiol |

Computational and Theoretical Investigations of S Naphthalen 1 Yl Dimethylcarbamothioate Chemistry

Density Functional Theory (DFT) Calculations for Reaction Energy Barriers

Density Functional Theory (DFT) is a powerful tool for investigating the kinetics of chemical reactions, such as the thermal rearrangement of O-aryl thiocarbamates to their S-aryl isomers, a process known as the Newman-Kwart rearrangement. While specific DFT studies on S-Naphthalen-1-yl dimethylcarbamothioate are not extensively available in the literature, valuable insights can be drawn from studies on analogous systems, such as N,N-dimethyl O-arylthiocarbamate.

One such study employed Minnesota density functionals (M06-2X and MN15-L) with an aug-cc-pVTZ basis set, and the results were compared against the benchmark CBS-QB3 method. The investigation focused on the kinetic and thermodynamic parameters of the Newman-Kwart rearrangement. The calculated kinetic and energetic parameters using the CBS-QB3 method showed excellent agreement with experimental data. For the rearrangement in a diphenyl ether solvent, the rate constant was described by the Arrhenius equations, indicating the energy barriers that must be overcome for the reaction to proceed.

A detailed analysis of the reaction pathway suggests a non-concerted mechanism. The process is thought to involve the formation of a pseudoradical center on the ipso-carbon atom, followed by the heterolytic rupture of the C–O bond and the subsequent formation of the C–S bond. This step-wise electron density flow indicates a departure from a simple, one-step concerted mechanism.

DFT calculations have also been instrumental in understanding the palladium-catalyzed version of the Newman-Kwart rearrangement, which significantly lowers the reaction temperatures. For a generic O-aryl thiocarbamate, DFT-derived zero-point energy corrected energies (in kcal/mol) have been calculated for the key steps in the catalytic cycle, including oxidative addition, tautomerization, and reductive elimination. These calculations help to elucidate how the palladium catalyst facilitates the reaction by providing a lower energy pathway.

Table 1: Representative DFT-Calculated Energy Barriers for Newman-Kwart Rearrangement of Analogous O-Aryl Thiocarbamates (Note: Data is for analogous systems and serves as an estimation for the naphthalenyl compound.)

| Computational Method | Solvent | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) |

| CBS-QB3 | Diphenyl Ether | ~35-40 | Not specified |

| M06-2X/aug-cc-pVTZ | Diphenyl Ether | Not specified | Not specified |

| MN15-L/aug-cc-pVTZ | Diphenyl Ether | Not specified | Not specified |

| DFT (for Pd-catalyzed reaction) | Not specified | Values for individual steps | Values for individual steps |

High-Level Ab Initio Calculations (e.g., G4MP2 Theory) for Thermochemical Data

High-level ab initio methods, such as the Gaussian-4 Multilevel Procedure 2 (G4MP2), are crucial for obtaining accurate thermochemical data for molecules. While specific G4MP2 studies on this compound are not readily found, the principles of these calculations can be applied to understand its thermodynamic properties. G4MP2 theory is known for its ability to predict enthalpies of formation, Gibbs free energies, and other thermochemical quantities with high accuracy.

For naphthalene (B1677914) and its derivatives, DFT and other computational methods have been used to determine various thermochemical properties. For instance, the resonance energy of naphthalene, which contributes to its stability, has been calculated to be approximately 61 kcal/mol. samipubco.com The reaction enthalpy for the aromatization of naphthalene 1,2-oxide has been experimentally measured and computationally verified, providing insight into the thermodynamic stability of the naphthalene ring system. nih.gov

The thermochemical data for the Newman-Kwart rearrangement of analogous O-aryl thiocarbamates indicate that the S-aryl product is thermodynamically more stable than the O-aryl isomer. The driving force for this rearrangement is the conversion of a C=S bond into a more stable C=O bond, with an estimated enthalpy change of approximately -13 kcal/mol.

Table 2: Estimated Thermochemical Data for the Isomerization of O-Naphthalen-1-yl to this compound (Note: This data is extrapolated from analogous aryl thiocarbamate systems.)

| Thermodynamic Parameter | Estimated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | ~ -13 |

| Gibbs Free Energy of Reaction (ΔG) | Favorable (negative value) |

| Enthalpy of Formation (ΔfH°) of S-isomer | More negative than O-isomer |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to visualize and understand the dynamic evolution of a chemical reaction over time. While specific MD simulations for the reaction pathways of this compound are not widely published, the methodology is applicable to studying reactions like the Newman-Kwart rearrangement.

MD simulations can provide insights into the conformational changes that a molecule undergoes as it approaches the transition state. For the intramolecular rearrangement of an O-aryl thiocarbamate, MD could model the rotation around the Ar-O bond and the approach of the sulfur atom to the ipso-carbon of the naphthalene ring. These simulations can help to understand the role of solvent molecules in stabilizing the transition state and influencing the reaction rate.

In the context of related systems, MD simulations have been used to study the interactions of naphthalene with enzymes and to investigate the conformational changes in aryl hydrocarbon receptors upon ligand binding. nih.gov These studies highlight the power of MD in understanding complex molecular interactions and dynamics, which could be applied to the reaction pathways of this compound.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound can be thoroughly analyzed using DFT to understand its reactivity. Key electronic properties and reactivity descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

For naphthalene itself, DFT calculations have shown that the HOMO-LUMO gap is around 4.75 eV. samipubco.com The distribution of these frontier orbitals determines the molecule's reactivity towards electrophiles and nucleophiles. In this compound, the naphthalene ring, the sulfur atom, and the carbamoyl (B1232498) group will all influence the electronic structure.

The HOMO is likely to be localized on the electron-rich naphthalene ring and the sulfur atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the naphthalene ring, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Reactivity descriptors that can be calculated from the electronic structure include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Global Hardness (η): A measure of the resistance to charge transfer.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity (ω): A measure of the electrophilic character of the molecule.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions.

Table 3: Calculated Electronic Properties of Naphthalene (as a proxy for the naphthalenyl moiety)

| Property | Computational Method | Calculated Value |

| HOMO Energy | DFT/aug-cc-pVQZ | -6.13 eV |

| LUMO Energy | DFT/aug-cc-pVQZ | -1.38 eV |

| HOMO-LUMO Gap | DFT/aug-cc-pVQZ | 4.75 eV |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of S Naphthalen 1 Yl Dimethylcarbamothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. In the context of S-naphthalen-1-yl dimethylcarbamothioate, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the naphthalene (B1677914) ring and the dimethylcarbamothioate group.

For mechanistic studies, such as investigating the potential for rearrangement or hydrolysis, NMR is particularly powerful. By monitoring the changes in the NMR spectrum over time or under different conditions, the kinetics and pathways of these reactions can be determined. For instance, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s) can be quantified.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Naphthalene-H | 7.2 - 8.2 | Multiplets |

| N-CH₃ | 2.8 - 3.2 | Singlet |

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Isotopic Labeling (e.g., ¹⁸O NMR) for Pathway Tracing

Isotopic labeling is a powerful tool used in conjunction with NMR to trace the pathways of atoms during a chemical reaction. For this compound, labeling with heavy isotopes such as ¹³C, ¹⁵N, or ¹⁸O can provide unambiguous evidence for specific mechanistic steps.

For example, to investigate the mechanism of a potential hydrolysis reaction, the reaction could be carried out in ¹⁸O-labeled water (H₂¹⁸O). By analyzing the products using ¹⁸O NMR spectroscopy or by observing the isotopic shifts in the ¹³C NMR spectrum of the carbonyl carbon, the origin of the oxygen atom in the resulting products (e.g., 1-naphthalenethiol (B1663976) and dimethylcarbamic acid) can be determined. If the ¹⁸O label is incorporated into the dimethylcarbamic acid, it would support a mechanism where water attacks the carbonyl carbon.

Mass Spectrometry (MS) Techniques for Intermediates and Products

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for identifying reaction intermediates and products.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₃NOS), the theoretical exact mass can be calculated, and comparison with the experimentally determined mass from HRMS analysis would confirm its elemental formula with a high degree of confidence.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₄NOS⁺ | 232.0800 |

| [M+Na]⁺ | C₁₃H₁₃NNaOS⁺ | 254.0619 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides valuable structural information and can be used to confirm the identity of a compound. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups, such as the dimethylamino group or the carbonyl sulfide (B99878) group, providing evidence for the connectivity of the molecule.

Plausible MS/MS Fragmentation Pathways:

Loss of the dimethylamino group: A fragment corresponding to the loss of •N(CH₃)₂ could be observed.

Cleavage of the thioester bond: Fragmentation could lead to the formation of a naphthalenethiolate ion or a dimethylcarbamoyl cation.

Fragmentation of the naphthalene ring: At higher collision energies, fragmentation of the aromatic ring system may occur.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl group (C=O) of the carbamothioate, the C-N bond, the C-S bond, and the aromatic C-H and C=C bonds of the naphthalene ring.

Expected IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) stretch | 1680 - 1720 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| C-S stretch | 600 - 800 | Weak to Medium |

Chromatographic Techniques for Reaction Monitoring and Purification in Research

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for monitoring the progress of a reaction and for purifying the desired product.

High-performance liquid chromatography (HPLC) is a particularly useful technique for the analysis of this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection could be achieved using a UV detector, set to a wavelength where the naphthalene chromophore absorbs strongly (typically around 254 nm). By injecting aliquots of a reaction mixture at different time points, the consumption of reactants and the formation of products can be monitored, allowing for the determination of reaction kinetics. For purification, preparative HPLC can be used to isolate the compound of interest from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound, widely recognized for its precision, accuracy, and robustness. nih.govnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase to achieve efficient separation. nih.gov

A typical HPLC method for the analysis of this compound involves a C18 column as the stationary phase. nih.govnih.gov The mobile phase is often a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution, like a potassium dihydrogen phosphate (B84403) buffer. nih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently used for its simplicity and reproducibility. nih.gov Detection is commonly performed using a UV detector, with the wavelength set at the absorption maximum of the analyte, which is approximately 257-258 nm for this compound. nih.govnih.gov

The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govresearchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov Linearity is established by analyzing a series of standard solutions of varying concentrations and demonstrating a linear relationship between the concentration and the detector response. nih.gov Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery, while precision is assessed by analyzing multiple replicates of the same sample to evaluate the closeness of the results. nih.gov The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

Below are interactive data tables summarizing typical HPLC method parameters and validation results for the analysis of this compound, compiled from various research findings.

Table 1: Typical HPLC Chromatographic Conditions

| Parameter | Conditions |

| Stationary Phase | SunQSil C18 column (250 mm × 4.6 mm, 5 μm) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 258 nm nih.gov |

| Injection Volume | 20 µL |

| Temperature | Ambient nih.gov |

| Retention Time | Approximately 6.9 min nih.govresearchgate.net |

Table 2: Summary of HPLC Method Validation Data

| Validation Parameter | Result |

| Linearity Range | 0.276-6 µg/mL nih.govresearchgate.net |

| Correlation Coefficient (R²) | 0.9936 nih.govresearchgate.net |

| % Recovery | 98.28% - 100.71% nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.092 µg/mL nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 0.276 µg/mL nih.govresearchgate.net |

| Within-day Precision (RSD) | 0.7% - 2.9% nih.gov |

| Between-day Precision (RSD) | 1.3% - 3.4% nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. mdpi.com For the analysis of this compound, GC-MS can be employed to identify and quantify the compound, as well as to detect any volatile impurities that may be present from the synthesis process or as degradation products. researchgate.netunipi.it

In a typical GC-MS analysis, a small amount of the sample is injected into the gas chromatograph, where it is vaporized. unipi.it An inert carrier gas, such as helium or nitrogen, then carries the vaporized sample through a long, thin capillary column. unipi.it The column is coated with a stationary phase that interacts with the components of the sample to varying degrees, causing them to separate based on their boiling points and polarities. unipi.it

As the separated components exit the column, they enter the mass spectrometer. mdpi.com Here, they are bombarded with a beam of electrons, which causes them to ionize and break apart into characteristic fragments. researchgate.net The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. researchgate.net By comparing the retention time and the mass spectrum of a peak in the chromatogram to those of a known standard, the identity and quantity of this compound and any impurities can be determined. researchgate.net

The selection of the appropriate GC column and temperature program is critical for achieving good separation. unipi.it A nonpolar or moderately polar column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase, is often suitable for the analysis of thiocarbamates. unipi.it The temperature program typically involves an initial isothermal period, followed by a gradual increase in temperature to elute the less volatile components. unipi.it

Table 3: General GC-MS Parameters for Analysis

| Parameter | Typical Setting |

| Injection Mode | Splitless unipi.it |

| Injector Temperature | 280 °C unipi.it |

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) unipi.it |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temp 80°C (2 min), ramp 20°C/min to 280°C (10 min) unipi.it |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Catalyst Trace Analysis

The synthesis of this compound and other thiocarbamates may involve the use of metal-based catalysts. researchgate.net It is imperative to ensure that any residual catalyst is removed from the final product to meet stringent purity requirements. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique for the determination of trace and ultra-trace levels of metallic elements. nih.govresearchgate.net Its high sensitivity, typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, makes it the method of choice for this application. nih.gov

The principle of ICP-MS involves introducing a liquid sample, after appropriate digestion and dilution, into a high-temperature argon plasma. nih.gov The plasma, which reaches temperatures of 6,000 to 10,000 K, atomizes and ionizes the elements present in the sample. researchgate.net These ions are then extracted from the plasma and guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. nih.gov A detector then counts the number of ions for each mass, allowing for the quantification of the concentration of each element in the original sample. mdpi.com

A significant advantage of ICP-MS is its ability to perform multi-elemental analysis, meaning that a wide range of potential catalyst residues (e.g., palladium, copper, nickel, ruthenium) can be screened for simultaneously. nih.govucsb.edu The dithiocarbamate (B8719985) functional group present in this compound is known to be a strong chelating agent for many transition metals, which underscores the importance of verifying the removal of any metallic catalysts used during synthesis. nih.gov

Sample preparation for ICP-MS analysis typically involves digesting the this compound sample in a strong acid, such as nitric acid, often with the aid of microwave heating to ensure complete dissolution of the organic matrix and the target metallic analytes. dntb.gov.ua The digested sample is then diluted with deionized water to a suitable concentration for introduction into the ICP-MS instrument.

Table 4: Overview of ICP-MS for Trace Catalyst Analysis

| Aspect | Description |

| Principle | Atomization and ionization of the sample in a high-temperature argon plasma, followed by mass spectrometric detection of the ions. nih.govresearchgate.net |

| Application | Quantification of trace and ultra-trace metallic catalyst residues remaining from the synthesis process. ucsb.edu |

| Sample Preparation | Acid digestion of the organic sample, typically using microwave-assisted heating with nitric acid. dntb.gov.ua |

| Key Advantages | Extremely high sensitivity (ppb to ppt (B1677978) levels), multi-element capability, and a wide linear dynamic range. nih.govmdpi.com |

| Potential Analytes | Transition metals commonly used as catalysts in organic synthesis (e.g., Pd, Cu, Ni, Ru, Fe). ucsb.edu |

Future Directions and Emerging Research Avenues in S Naphthalen 1 Yl Dimethylcarbamothioate Chemistry

Development of Greener and More Sustainable Synthetic Routes

The synthesis of S-aryl thiocarbamates, including S-Naphthalen-1-yl dimethylcarbamothioate, has traditionally relied on methods that can involve hazardous reagents and solvents. However, the principles of green chemistry are driving the development of more sustainable alternatives. A significant advancement is the use of Deep Eutectic Solvents (DESs) as both a catalyst and a reaction medium. rsc.orgrsc.org One such system, composed of choline (B1196258) chloride and tin(II) chloride, facilitates the direct preparation of primary O-thiocarbamates from biocompatible sources like thiourea. rsc.org This approach offers moderate to excellent yields and the notable advantage that the DES can be recovered and reused multiple times without a significant loss of activity. rsc.org Other research has demonstrated the effectiveness of DESs and polyethylene (B3416737) glycol (PEG) in promoting the one-pot, three-component synthesis of dithiocarbamate (B8719985) derivatives without the need for traditional organic solvents, leading to high yields and simplified work-up procedures. rsc.orgscispace.com

Further innovations in sustainable synthesis include metal-free, one-pot three-component coupling reactions. One such method utilizes diaryliodonium triflates, carbon disulfide, and aliphatic amines to produce S-aryl dithiocarbamates under mild, ambient conditions without the need for a metal catalyst or base. acs.org Another eco-friendly approach involves the coupling of aryl/alkyl thiols, carbon disulfide, and amines in a water-dimethylacetamide mixed solvent, using the common base K2CO3. rsc.org These methods align with green chemistry principles by reducing reliance on toxic reagents and harsh conditions. chemistryviews.org Additionally, protocols using carbon dioxide as a C1 source for the synthesis of S-thiocarbamates from thiols and amines represent a benign alternative to toxic reagents like phosgene. helsinki.fi

Exploration of Novel Catalytic Systems for NKR

The Newman-Kwart Rearrangement (NKR) is a crucial thermal reaction for converting O-aryl thiocarbamates to their S-aryl isomers, the direct precursors of this compound. wikipedia.orgjk-sci.com Traditionally, this intramolecular rearrangement requires very high temperatures, typically between 200-300°C. organic-chemistry.orgchem-station.com Such harsh conditions can lead to substrate decomposition, limit functional group tolerance, and pose safety risks. organic-chemistry.orgnih.gov Consequently, a primary focus of modern research has been the development of catalytic systems that facilitate the NKR under significantly milder conditions.

Pioneering work has demonstrated that palladium catalysis can substantially lower the reaction temperature. For instance, the use of [Pd(tBu3P)2] allows the rearrangement to proceed smoothly at 100°C for a range of substrates. organic-chemistry.org The mechanism is believed to involve a five-centered Pd-S coordinated oxidative addition. organic-chemistry.org Another major breakthrough has been the application of photoredox catalysis , which enables the NKR to occur at ambient temperatures. chem-station.comnih.govacs.org This is typically achieved using an organic single-electron photooxidant, which triggers a cation radical-mediated rearrangement. acs.orgresearchgate.net More recently, electrochemical catalysis has also been shown to facilitate the reaction at room temperature. acs.org

These catalytic advancements dramatically expand the synthetic utility of the NKR, making it applicable to more sensitive and complex molecules.

Comparison of Catalytic Systems for the Newman-Kwart Rearrangement

This table summarizes the reaction conditions for different catalytic approaches to the Newman-Kwart Rearrangement, highlighting the significant reduction in temperature from traditional thermal methods.

| Catalytic System | Typical Reaction Temperature | Key Advantages | Reference |

|---|---|---|---|

| Thermal (Uncatalyzed) | 200–300 °C | No catalyst required | wikipedia.orgorganic-chemistry.org |

| Palladium Catalysis | ~100 °C | Significant temperature reduction, good substrate scope | organic-chemistry.orgchem-station.com |

| Organic Photoredox Catalysis | Room Temperature | Extremely mild conditions, tolerates a wide range of functional groups | chem-station.comnih.govacs.org |

| Heterogeneous Photocatalysis (TiO₂) | Room Temperature | Uses a recyclable catalyst, aerobic conditions | researchgate.net |

| Electrochemical Catalysis | Room Temperature | Avoids thermal decomposition, catalyst-free redox | acs.org |

Application in the Synthesis of Advanced Materials

The utility of this compound and related S-aryl thiocarbamates extends beyond traditional organic synthesis into the realm of advanced materials. A key application lies in their role as precursors to thiophenols, which are subsequently used in the creation of complex molecules and materials. jk-sci.com A notable example is the synthesis of specialized monomers for advanced polymerization techniques. Researchers have developed one-pot protocols to create norbornene-based thiocarbamate monomers. chemistryviews.orgresearchgate.net These monomers are then subjected to Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with tailored properties. chemistryviews.orgresearchgate.net The thermal and physical characteristics of these resulting polymers can be investigated using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). researchgate.net

The sulfur-containing functionality inherent in these compounds also makes them suitable for surface chemistry applications. Dithiocarbamates, a closely related class of compounds, are recognized for their ability to function as versatile linkers in the formation of self-assembled monolayers (SAMs) on various surfaces. This capability is crucial for developing functionalized surfaces, sensors, and molecular electronics.

Computational Design of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry is an increasingly powerful tool for predicting and understanding the reactivity of molecules, offering a pathway to design novel derivatives of this compound with specific, tailored properties. Density Functional Theory (DFT) has been employed to study the reactivity of S-aryl thiocarbamates and the mechanism of the Newman-Kwart rearrangement. doaj.orgresearchgate.netrsc.org These studies can elucidate the kinetic and thermodynamic parameters of the reaction, confirming that it proceeds through a four-membered cyclic transition state and helping to explain the accelerating effect of certain substituents on the aryl ring. rsc.orgresearchgate.netresearchgate.net

By analyzing parameters such as condensed Fukui functions, computational models can predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. doaj.orgdistantreader.org For example, in a study on S-(4-chlorobenzyl)-N,N-diethylthiocarbamate, DFT calculations identified the sulfur and nitrogen atoms as the preferred sites for donating electrons, while the aromatic ring was the most reactive for accepting electrons. doaj.org This predictive power allows for the in silico design of new this compound derivatives. By strategically adding electron-withdrawing or electron-donating groups to the naphthalene (B1677914) ring, it is possible to modulate the electronic properties of the molecule, thereby tailoring its reactivity for specific applications, such as optimizing the rate of the Newman-Kwart rearrangement or enhancing its performance in materials science contexts.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis into flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and scalable production. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, is particularly well-suited for reactions requiring precise control over parameters like temperature and pressure. vapourtec.commt.com Given that the traditional Newman-Kwart rearrangement requires high temperatures, flow reactors offer substantial advantages. wikipedia.orgchem-station.com Their superior heat transfer capabilities allow for safe operation at temperatures up to 450°C, far exceeding the limits of conventional batch reactors. thalesnano.comwiley-vch.de This enables rapid, superheated reactions, which can dramatically shorten reaction times and improve yields. vapourtec.comgoflow.at